2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride
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Overview
Description
Starting Materials: The imidazo[1,5-a]pyrazine intermediate is then reacted with benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: This step is typically performed at elevated temperatures (around 80-100°C) to ensure complete substitution.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride typically involves multi-step organic reactions
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Formation of the Imidazo[1,5-a]pyrazine Core
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminopyridine and glyoxal.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. Acid catalysts such as hydrochloric acid can be used to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
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Reduction
Reagents and Conditions: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: Reduction often results in the formation of alcohols or amines.
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Substitution
Reagents and Conditions: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: These reactions typically yield halogenated derivatives of the compound.
Scientific Research Applications
2-(3-Benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride has a wide range of applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
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Biology
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
- Utilized in the development of fluorescent markers for imaging studies.
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Medicine
- Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
- Studied as a lead compound for the development of new drugs targeting specific biological pathways.
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Industry
- Used in the production of specialty chemicals and advanced materials.
- Employed in the formulation of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and ion channels. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby modulating biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist to influence cellular signaling.
Modulating Ion Channels: Affecting ion transport across cell membranes, which can alter cellular excitability and function.
Comparison with Similar Compounds
2-(3-Benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride can be compared with other imidazo[1,5-a]pyrazine derivatives to highlight its uniqueness:
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Similar Compounds
2-(3-Phenylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
2-(3-Benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-thione: Contains a sulfur atom instead of an oxygen atom, which can influence its pharmacokinetic properties.
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Uniqueness
- The presence of the benzylphenyl group in this compound imparts unique steric and electronic properties, which can enhance its binding affinity to biological targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C19H22ClN3O |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C19H21N3O.ClH/c23-19-21-10-9-20-13-18(21)14-22(19)17-8-4-7-16(12-17)11-15-5-2-1-3-6-15;/h1-8,12,18,20H,9-11,13-14H2;1H |
InChI Key |
WDRNTYFRZONGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)CN(C2=O)C3=CC=CC(=C3)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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